Dapsone-D8 (Major)
Overview
Description
Synthesis Analysis
The synthesis of deuterated dapsone (Dapsone-D8) involves a general scheme starting from aniline-d5, leading to 4,4′-diaminodiphenylsulfone-d5. This method demonstrates general applicability for preparing related analogs, indicating a foundational approach for creating deuterated versions of dapsone and its derivatives for research purposes (Gannett et al., 2003).
Molecular Structure Analysis
The molecular structure of dapsone and its deuterated forms has been extensively studied to understand their chemical behavior and interaction with biological molecules. Dapsone's structure, consisting of a sulfone group linked to two aniline rings, is crucial for its antimicrobial and anti-inflammatory activities. Deuteration at specific positions in the molecule allows researchers to investigate its pharmacokinetics and metabolism with enhanced precision.
Chemical Reactions and Properties
Dapsone participates in various chemical reactions, including its metabolism to N-hydroxy metabolites by human neutrophils and mononuclear cells. This process is crucial for understanding its anti-inflammatory effects and potential toxicities. The ability of dapsone to undergo oxidative metabolism to its nitro derivative by activated neutrophils highlights its complex interaction with the immune system (Uetrecht et al., 1988).
Physical Properties Analysis
The physical properties of dapsone, including its solubility, absorption characteristics, and phase behavior, are critical for its formulation and therapeutic efficacy. Studies on the reversible solid-state phase transformation between neat forms of dapsone elucidate its stability and polymorphism, which are essential for developing pharmaceutical formulations (Braun et al., 2017).
Chemical Properties Analysis
The chemical properties of dapsone, such as its reactivity with biological molecules, ability to form complexes with cyclodextrins, and interaction with cellular enzymes like myeloperoxidase, are foundational to its pharmacological and toxicological profiles. The formation of complexes with β-cyclodextrin and its interaction with linear alcohols in a supramolecular system enhance the understanding of its solubility and delivery mechanisms (Ma et al., 2002).
Scientific Research Applications
Neuroprotective and Cytoprotective Applications
Recent studies have highlighted Dapsone's antioxidant, antiexcitotoxic, and antiapoptotic effects across various models of ischemic and traumatic damage, as well as in neurodegenerative diseases like Parkinson's and Alzheimer's. It has shown potential in protecting against damage in heart, renal, and pulmonary cells, positioning it as a candidate for neuroprotective therapy by regulating mechanisms leading to cell death. The safety and therapeutic benefit of Dapsone, evaluated in animal studies and various human clinical trials, underscore its utility as a neuro and cytoprotective treatment with potential for translational therapy (Diaz‐Ruiz et al., 2021); (Diaz‐Ruiz et al., 2022).
Application in Dermatology and Infectious Diseases
Dapsone's role extends to dermatological applications and infectious diseases, particularly in leprosy and dermatitis herpetiformis. Its efficacy in these areas is well-documented, with a focus on its antibacterial and anti-inflammatory properties. The mechanism of action involves inhibition of dihydropteroate synthetase activity, crucial for the synthesis of folic acid in pathogens like Pneumocystis carinii, demonstrating its utility in pneumonia treatment and prophylaxis. Its pharmacokinetic properties, ensuring adequate distribution and absorption, further support its clinical application across various conditions (Hughes, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456285 | |
Record name | Dapsone-D8 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapsone-D8 (Major) | |
CAS RN |
557794-38-4 | |
Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapsone-D8 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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